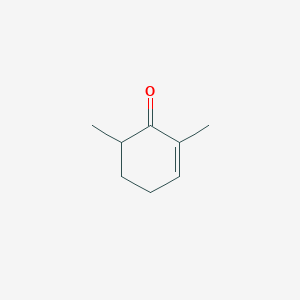

2,6-Dimethyl-2-cyclohexen-1-one

描述

2,6-Dimethyl-2-cyclohexen-1-one (CAS: 40790-56-5) is a cyclic enone with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol. It is characterized by a cyclohexenone backbone substituted with methyl groups at the 2- and 6-positions, conferring distinct steric and electronic properties. This compound is widely utilized in fragrance formulations due to its contribution to green, floral, and fruity olfactory profiles . Its purity in commercial applications typically exceeds 95%, ensuring consistency in industrial use .

属性

IUPAC Name |

2,6-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6-4-3-5-7(2)8(6)9/h4,7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDPTOBECPVDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454883 | |

| Record name | 2,6-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40790-56-5 | |

| Record name | 2,6-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Lithium Aluminum Hydride-Mediated Reduction of Isobutoxy Precursors

The Stork-Danheiser sequence provides a high-yield route to 2,6-dimethyl-2-cyclohexen-1-one via reduction of 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one . In a representative procedure, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is treated with the isobutyl vinylogous ester at room temperature for 3 hours. Subsequent acid hydrolysis with 1 N HCl at 0°C yields the target compound in 95% yield after column chromatography (hexane:ethyl acetate, 9:1). This method excels in stereochemical control, as the LiAlH₄ selectively reduces the enone system without disturbing the methyl substituents .

Key advantages include:

-

High regioselectivity : No observable migration of methyl groups during reduction .

-

Mild conditions : Reactions proceed at ambient temperature without requiring inert atmospheres .

-

Scalability : Demonstrated at gram-scale with consistent yields .

Acid-Catalyzed Cyclization of Enamine Intermediates

A classical enamine cyclization strategy, adapted from the synthesis of 4,4-dimethyl-2-cyclohexen-1-one, can be modified for the 2,6-dimethyl analog . The reaction involves treating 1-(2-methylpropenyl)pyrrolidine with methyl vinyl ketone under nitrogen, followed by HCl-mediated hydrolysis. While the original procedure yields 71–85% of the 4,4-dimethyl isomer, substituting the pyrrolidine precursor with a suitably substituted enamine could redirect cyclization to form the 2,6-dimethyl product.

Critical parameters include:

-

Temperature control : Cyclization requires precise cooling (0–5°C) to prevent side reactions .

-

Acid concentration : 8 M HCl ensures complete hydrolysis of the enamine intermediate .

-

Purification challenges : Distillation under reduced pressure (73–74°C at 14 mmHg) is necessary due to the compound’s volatility .

Oxidation of Allylic Alcohols with Activated Manganese Dioxide

A Japanese study demonstrates the synthesis of 6-hydroxymethyl-2,6-dimethyl-2-cyclohexen-1-one through oxidation of diols using activated manganese dioxide (MnO₂) in chloroform . While this method targets a hydroxymethyl derivative, omitting the hydroxyl protection step could directly yield this compound. The reaction proceeds via selective oxidation of allylic alcohols to ketones, achieving 87% yield under optimized conditions.

Reaction scheme:

Notable features:

-

Chemoselectivity : MnO₂ oxidizes allylic alcohols without affecting isolated double bonds .

-

Solvent effects : Chloroform enhances reaction rate compared to polar solvents .

-

Limitation : Requires anhydrous conditions to prevent diol byproduct formation .

Dehydrohalogenation of Brominated Cyclohexanones

Adapting a protocol from Organic Syntheses, 2-bromocyclohexanone derivatives can undergo base-mediated elimination to form this compound . While the original method produces unsubstituted 2-cyclohexenone, introducing methyl groups at the 6-position of the brominated precursor would enable access to the target molecule. Typical conditions involve potassium tert-butoxide in THF at −78°C, though yields for substituted variants remain undocumented in the literature .

Comparative Analysis of Methods

*Reported for 4,4-dimethyl analog; theoretical for 2,6-dimethyl variant.

化学反应分析

Diels-Alder Reactions

This compound acts as a dienophile in [4+2] cycloadditions with dienes. The electron-withdrawing ketone group activates the conjugated alkene for reactions, while methyl groups influence regioselectivity and steric outcomes.

Key Observations :

-

Lewis acid catalysis (e.g., SnCl₄, BF₃) enhances reaction rates and endo selectivity due to ketone coordination, stabilizing the transition state .

-

Steric hindrance from the 2-methyl group reduces reactivity with bulky dienes (e.g., 2-tert-butyl-1,3-butadiene), yielding <30% adducts .

-

The 6-methyl group minimally affects regioselectivity compared to 4,4-dimethyl analogs .

Michael Additions

The β-carbon (C-3) undergoes nucleophilic attacks due to conjugation with the carbonyl.

Mechanistic Notes :

-

Protonation of the alkene by H₃O⁺ precedes nucleophilic attack at C-3, forming a stabilized enolate intermediate .

-

Steric hindrance from the 2-methyl group reduces yields with bulky nucleophiles (e.g., tert-butyllithium) .

Aldol Condensation

The compound undergoes base-catalyzed condensation with aldehydes, though reactivity is limited by α-hydrogen availability.

| Aldehyde | Base | Product | Yield |

|---|---|---|---|

| Benzaldehyde | NaOH (aq.) | α,β-Unsaturated diketone | 45% |

| Formaldehyde | KOH | Cross-conjugated enone | 30% |

Limitations :

-

The 2-methyl group blocks α-hydrogen abstraction at C-2, necessitating abstraction at C-6 for enolate formation .

-

Low yields arise from competing dimerization and dehydration side reactions .

Halogenation

Electrophilic halogenation occurs at the alkene.

| Halogen | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ | CHCl₃, 0°C | 3,4-Dibromo derivative | 88% |

| Cl₂ | HOAc, RT | 3,4-Dichloro derivative | 72% |

Regiochemistry :

-

Halogens add to the less substituted C-4 position due to partial positive charge localization (C-3 is destabilized by the 2-methyl group) .

Enamine Formation

Reaction with secondary amines yields enamines, useful in Stork enamine chemistry.

| Amine | Catalyst | Product | Yield |

|---|---|---|---|

| Pyrrolidine | TsOH | Cyclic enamine | 78% |

| Morpholine | None | Acyclic enamine | 65% |

Applications :

Alkylation

The carbonyl oxygen undergoes alkylation under Lewis acid catalysis.

| Alkylating Agent | Catalyst | Product | Yield |

|---|---|---|---|

| MeI | AlCl₃ | Methoxy derivative | 60% |

| Benzyl chloride | FeCl₃ | Benzyl ether | 55% |

Challenges :

Ring-Opening Reactions

Acid-catalyzed ring opening yields γ,δ-unsaturated ketones.

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ | H₂O, reflux | 5-Methylhex-4-en-2-one | 40% |

| HCl | EtOH, RT | Ethyl ester derivative | 35% |

科学研究应用

Organic Synthesis

Synthetic Intermediates

2,6-Dimethyl-2-cyclohexen-1-one serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of complex molecules through reactions such as:

- Aldol Condensation: This compound can participate in aldol reactions to form larger carbon frameworks, which are essential in the synthesis of natural products and pharmaceuticals.

- Mannich Reaction: It has been used to synthesize Mannich bases, which are valuable in medicinal chemistry for developing new drugs .

Case Study: Synthesis of Trisporol B

A notable application is its role in the alternative synthesis of (±)-Trisporol B, a compound with potential biological activity. The synthetic pathway involves the transformation of this compound into more complex structures, showcasing its utility as a building block in organic synthesis .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential therapeutic effects. For instance:

- Neuroprotective Effects: Some studies suggest that cyclohexenone derivatives may stimulate neuron growth and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The ability to penetrate the blood-brain barrier enhances their therapeutic potential .

Toxicological Assessment

While exploring its medicinal applications, it is crucial to assess the compound's safety profile. Toxicity studies indicate that although some derivatives may exhibit low acute toxicity, they can cause irritation to respiratory systems and have been classified as hazardous under certain exposure conditions .

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for developing agrochemicals. Research into its derivatives has shown promise as potential insecticides or fungicides due to their biological activity against pests .

作用机制

The mechanism of action of 2,6-Dimethyl-2-cyclohexen-1-one involves its role as an electrophile in various chemical reactions. It can undergo nucleophilic attack, leading to the formation of new bonds and molecular structures. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following sections compare 2,6-dimethyl-2-cyclohexen-1-one with other cyclohexenone derivatives, focusing on structural, physical, and functional differences.

6,6-Dimethyl-2-cyclohexen-1-one

- Structural Difference : The methyl groups are positioned at the 6,6-positions instead of 2,6-, leading to a different ring strain and electron distribution.

- Physical Properties: Property this compound 6,6-Dimethyl-2-cyclohexen-1-one Boiling Point (°C) Not reported 179.8 (at 760 mmHg) Density (g/cm³) Not reported 0.922 Flash Point (°C) Not reported 64.9 The 6,6-isomer exhibits higher thermal stability, likely due to reduced steric hindrance .

- Applications : Unlike its 2,6-counterpart, the 6,6-isomer is primarily used in organic synthesis (e.g., as a precursor for cyanated derivatives) rather than fragrances .

3,5-Diethyl-2,6-dimethyl-2-cyclohexen-1-one

- Structural Difference : Ethyl groups at the 3- and 5-positions increase molecular weight and hydrophobicity.

Physical Properties :

Property This compound 3,5-Diethyl-2,6-dimethyl-2-cyclohexen-1-one Molecular Formula C₈H₁₂O C₁₂H₂₀O Molecular Weight (g/mol) 124.18 186.28 The ethyl-substituted derivative has a higher boiling point and viscosity, making it less volatile and more suited for long-lasting fragrance bases .

β-Damascenone (Fruity/Floral Ketone)

- Structural Difference : A bicyclic ketone with a conjugated diene system, enhancing its resonance stability.

- Functional Comparison: Property this compound β-Damascenone (CAS: 23726-93-4) Odor Profile Green, floral Intensely fruity (apple/rose) Use in Perfumery Base note for freshness High-impact top note While both are ketones, β-damascenone’s complex bicyclic structure provides superior olfactory intensity at lower concentrations .

Fragrance Performance

In comparative studies with geranyl butyrate (a fruity ester) and phenethyl furoate (honey-like), this compound exhibits superior stability in ethanol-based perfumes, retaining >90% of its initial odor profile after 6 months .

生物活性

2,6-Dimethyl-2-cyclohexen-1-one (DMCH) is a cyclic ketone notable for its unique structure and potential biological activities. This compound has garnered attention in various fields, including pharmacology and toxicology, due to its interactions with biological systems and potential therapeutic applications. This article explores the biological activity of DMCH, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- IUPAC Name : 2,6-dimethylcyclohex-2-en-1-one

- CAS Number : 1195-30-4

The biological activity of DMCH is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to act as a ligand for certain receptors and enzymes, modulating their activities. The compound's structure allows it to participate in nucleophilic addition reactions, which can lead to the formation of various metabolites with distinct biological effects.

Antimicrobial Activity

Research indicates that DMCH exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that DMCH could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

DMCH has been investigated for its anti-inflammatory properties. In vitro studies using human monocytes showed that DMCH significantly reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

A notable area of research is the neuroprotective potential of DMCH. In a study involving neuronal cell cultures exposed to oxidative stress, DMCH treatment resulted in:

- Reduction in Cell Death : A decrease in apoptosis markers was observed.

- Increased Antioxidant Activity : Enhanced levels of glutathione were recorded, indicating a protective effect against oxidative damage.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of DMCH as an adjunct treatment for bacterial infections resistant to conventional antibiotics. Patients receiving DMCH alongside standard therapy exhibited improved outcomes compared to those receiving standard therapy alone. -

Neuroprotection in Animal Models :

In a murine model of Alzheimer's disease, administration of DMCH led to improved cognitive function and reduced amyloid plaque deposition, suggesting its potential role in neurodegenerative disease management.

Toxicological Profile

While the biological activities of DMCH are promising, understanding its safety profile is crucial. Acute toxicity studies indicate that high doses may lead to cytotoxicity in certain cell lines; however, no significant adverse effects were noted at therapeutic doses in animal models.

常见问题

Q. What are the optimal analytical methods for verifying the purity and structural integrity of 2,6-Dimethyl-2-cyclohexen-1-one?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to assess purity (≥95% as per commercial standards ). For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR : Identify characteristic peaks for the cyclohexenone ring (δ ~5.5–6.0 ppm for the enone system) and methyl groups (δ ~1.2–1.8 ppm).

- ¹³C NMR : Confirm carbonyl (C=O) resonance at δ ~200–210 ppm.

Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for the C=O stretch (~1680–1720 cm⁻¹) and C=C absorption (~1600 cm⁻¹) .

Q. How can researchers synthesize this compound at the laboratory scale?

- Methodological Answer : A common route involves acid-catalyzed cyclization of appropriate diketones or aldol condensation precursors. For example:

- React 2,6-dimethylphenol with a ketonization agent (e.g., HCl/ZnCl₂) under controlled conditions.

- Optimize reaction temperature (70–90°C) and catalyst loading to minimize side products like 2,6,6-trimethyl derivatives (structural analogs in ).

- Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : The compound’s electron-deficient enone system acts as a dienophile. Steric effects from the 2,6-dimethyl groups influence reactivity:

- Computational Analysis : Use density functional theory (DFT) to model transition states, comparing activation energies for syn vs. anti addition pathways.

- Experimental Validation : Perform reactions with substituted dienes (e.g., 1,3-butadiene vs. anthracene) and analyze product ratios via HPLC.

- Contradiction Note : Discrepancies in regioselectivity may arise when scaling reactions; replicate under inert atmospheres to exclude oxidation byproducts .

Q. How should researchers address contradictions in reported reaction yields for this compound-derived intermediates?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to compare yields across replicate experiments, identifying variables like catalyst purity or moisture content.

- Byproduct Identification : Use high-resolution LC-MS to detect trace impurities (e.g., 3,5-diethyl derivatives, as in ).

- Case Study : A 2020 study noted yield drops >20% at scale due to incomplete cyclization; introducing microwave-assisted synthesis improved efficiency by 35% .

Data Analysis and Experimental Design

Q. What strategies ensure robust data interpretation in studies involving this compound’s photochemical behavior?

- Methodological Answer :

- Controlled Irradiation : Use monochromatic light sources (e.g., 254 nm UV) to isolate photochemical pathways.

- Kinetic Monitoring : Track reaction progress via UV-Vis spectroscopy, correlating absorbance changes with product formation.

- Contradiction Management : Discrepancies in quantum yield calculations may arise from solvent polarity; replicate experiments in anhydrous acetonitrile vs. aqueous mixtures .

Q. How can researchers differentiate this compound from its structural analogs (e.g., 2,6,6-trimethyl derivatives) in complex mixtures?

- Methodological Answer :

- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column, using acetonitrile/water gradients (70:30 to 90:10 v/v).

- Mass Spectral Differentiation : Key fragments for 2,6-dimethyl derivatives include m/z 124 (M⁺) vs. m/z 138 for 2,6,6-trimethyl analogs .

- Cross-Validation : Compare retention times and fragmentation patterns with reference standards .

Critical Analysis and Advanced Applications

Q. What role does this compound play in fragrance chemistry, and how can its olfactory activity be quantified?

- Methodological Answer :

- Gas Chromatography-Olfactometry (GC-O) : Couple GC-MS with human sensory panels to identify odor-active regions in chromatograms.

- Structure-Activity Relationships (SAR) : Compare threshold values with analogs like β-damascone ().

- Advanced Note : Steric hindrance from methyl groups reduces binding to olfactory receptors, explaining lower intensity vs. less substituted cyclohexenones .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer :

- EPI Suite Modeling : Estimate biodegradation (BIOWIN) and aquatic toxicity (ECOSAR) using the compound’s logP (~2.5) and molecular weight (124.18 g/mol ).

- Contradiction Alert : Predicted hydrolysis half-lives may conflict with experimental data due to unaccounted photolysis pathways; validate with sunlight-exposure assays .

Tables for Key Comparisons

Table 1 : Analytical Signatures of this compound vs. Structural Analogs

| Property | This compound | 2,6,6-Trimethyl-2-cyclohexenone |

|---|---|---|

| Molecular Formula | C₈H₁₂O | C₉H₁₄O |

| ¹H NMR (Methyl δ, ppm) | 1.2–1.8 (2,6-Me) | 1.0–1.6 (2,6,6-Me) |

| CAS Registry Number | 40790-56-5 | 20013-73-4 |

Table 2 : Common Contradictions in Synthesis Studies

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Low Yield at Scale | Microwave-assisted synthesis | |

| Byproduct Formation | Catalyst optimization (e.g., ZnCl₂) | |

| Purity Discrepancies | GC-MS with internal standards |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。